Home > Products > Screening Compounds P85900 > 1-(2,5-Difluorophenyl)-3-(4-ethylphenyl)urea
1-(2,5-Difluorophenyl)-3-(4-ethylphenyl)urea -

1-(2,5-Difluorophenyl)-3-(4-ethylphenyl)urea

Catalog Number: EVT-5552253
CAS Number:
Molecular Formula: C15H14F2N2O
Molecular Weight: 276.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea is a substituted diphenylguanidine derivative with potential anti-inflammatory properties. [] It acts as a small-molecule inhibitor of IKKα/β, key kinases involved in the inflammatory response mediated by Toll-like receptors (TLRs). []

Mechanism of Action

N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea (INH14) inhibits the activity of IKKα and IKKβ kinases, with IC50 values of 8.97 μM and 3.59 μM, respectively. [] These kinases are crucial components of the NF-κB signaling pathway, which plays a central role in regulating inflammatory responses triggered by TLRs. By inhibiting IKKα/β, INH14 prevents the degradation of IκBα, an inhibitor of NF-κB. [] This blockage disrupts the NF-κB signaling cascade, leading to a decrease in the production of pro-inflammatory cytokines like TNFα. []

Applications
  • Anti-inflammatory agent: INH14 demonstrated significant inhibitory effects on TLR2-mediated inflammatory activity in vitro. [] It effectively reduced TNFα production induced by the TLR2 ligand, lipopeptide. []
  • Inhibition of tumor cell activity: Studies on ovarian cancer cells revealed that INH14 could reduce the constitutive activity of NF-κB, a transcription factor often dysregulated in cancer. [] This inhibition also impaired the wound-closing ability of these cells, suggesting a potential for INH14 in limiting cancer cell proliferation and metastasis. []

CERESTAT (Aptiganel CNS 1102)

Compound Description: CERESTAT (4, aptiganel CNS 1102) is a potent and selective N-methyl-D-aspartate (NMDA) receptor ion-channel blocker []. It is currently undergoing clinical trials for the treatment of traumatic brain injury and stroke [].

Relevance: While not structurally identical, CERESTAT served as a starting point for the development of N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea. Researchers aimed to create substituted diphenylguanidines structurally related to N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine (CERESTAT's precursor) []. This exploration led to the synthesis and evaluation of compounds like N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea as potential NMDA receptor ion-channel blockers.

N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine

Compound Description: This compound is a potent and selective NMDA receptor ion-channel blocker []. It served as a lead compound for developing a series of substituted diphenylguanidines, including N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea [].

Relevance: The target compound, N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea, is structurally related to this compound. The core structure is similar, with both compounds containing a central urea or guanidine moiety connected to two aromatic rings. The key difference lies in the substitution patterns on the aromatic rings, where the target compound has a 2,5-difluorophenyl group and a 4-ethylphenyl group, while this compound has a 1-naphthyl group and a 3-ethylphenyl group. These modifications were introduced to investigate the structure-activity relationship and optimize the binding affinity and selectivity for NMDA receptor sites [].

N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'- methylguanidine (27b)

Compound Description: This compound displays high affinity for both sigma receptors and NMDA receptor sites []. Notably, it demonstrates efficacy in a neonatal rat excitotoxicity model [], highlighting its potential neuroprotective properties.

Relevance: This compound belongs to the series of substituted diphenylguanidines synthesized based on the lead compound N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, which is structurally related to N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea []. This compound and N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea share a common core structure, consisting of a central urea/guanidine moiety linked to two substituted aromatic rings. This particular compound exhibits potent activity at both sigma receptors and NMDA receptor sites. Its success further emphasizes the potential of this compound class, which includes N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea, for developing treatments for neurodegenerative diseases.

N-(2-Bromo-5-(methylthio)phenyl)-N'- (3-ethylphenyl)-N'-methylguanidine (34b)

Compound Description: This compound shows high activity at NMDA receptor sites []. It belongs to a series where researchers observed that a 2,5-disubstituted phenyl ring was preferred for high-affinity binding at NMDA receptor sites [].

Compound Description: These compounds demonstrate high potency and selectivity for NMDA receptor sites and are active in vivo in various animal models of neuroprotection [].

Relevance: These compounds, with optimal substitutions at the R3 position, highlight the structure-activity relationship within this series of substituted diphenylguanidines, which also includes N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea []. The success of these compounds in animal models further supports the potential therapeutic applications of this compound class, including N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea, for neuroprotection.

Properties

Product Name

1-(2,5-Difluorophenyl)-3-(4-ethylphenyl)urea

IUPAC Name

1-(2,5-difluorophenyl)-3-(4-ethylphenyl)urea

Molecular Formula

C15H14F2N2O

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C15H14F2N2O/c1-2-10-3-6-12(7-4-10)18-15(20)19-14-9-11(16)5-8-13(14)17/h3-9H,2H2,1H3,(H2,18,19,20)

InChI Key

XUGXSXCDUPYZJR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.